Dihydroteleocidin B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7491-76-1 |
|---|---|
Molecular Formula |
C28H43N3O2 |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
(6S,9S,14R,17S)-17-ethyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one |
InChI |
InChI=1S/C28H43N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h13-14,16-17,19,25,29,32H,9-12,15H2,1-8H3,(H,30,33)/t19-,25-,27-,28+/m0/s1 |
InChI Key |
XKTDYBXPTGGZRX-YGHSORLUSA-N |
SMILES |
CCC1(CCC(C2=CC3=C4C(=CNC4=C21)CC(NC(=O)C(N3C)C(C)C)CO)(C)C(C)C)C |
Isomeric SMILES |
CC[C@]1(CC[C@](C2=CC3=C4C(=CNC4=C21)C[C@H](NC(=O)[C@@H](N3C)C(C)C)CO)(C)C(C)C)C |
Canonical SMILES |
CCC1(CCC(C2=CC3=C4C(=CNC4=C21)CC(NC(=O)C(N3C)C(C)C)CO)(C)C(C)C)C |
Other CAS No. |
7491-76-1 |
Synonyms |
dihydroteleocidin B |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of Dihydroteleocidin B
Natural Origin and Isolation from Microbial Sources
Dihydroteleocidin B and its congeners are primarily produced by various species of actinomycetes, particularly from the genus Streptomyces. One of the notable producers is Streptomyces mediocidicus, from which teleocidins were first discovered as toxic substances to fish. jst.go.jpjst.go.jp Another significant microbial source is Streptomyces blastmyceticus. nih.govresearchgate.net Beyond the realm of bacteria, the structurally related lyngbyatoxin A, also known as teleocidin A-1, has been isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula). nih.govplos.org The discovery of these compounds from phylogenetically distinct microorganisms highlights the intriguing distribution of their biosynthetic machinery in nature. plos.org
| Microbial Source | Compound(s) Isolated |
| Streptomyces mediocidicus | Teleocidins jst.go.jpjst.go.jp |
| Streptomyces blastmyceticus | Teleocidin B, this compound nih.govresearchgate.net |
| Moorea producens | Lyngbyatoxin A (Teleocidin A-1) nih.govplos.org |
| Streptomyces clavuligerus | Teleocidin A, Teleocidin B nih.gov |
Genetic Basis of this compound Biosynthesis: Identification and Characterization of Gene Clusters (e.g., tle cluster)
The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). In Streptomyces blastmyceticus, this cluster is designated as the "tle" cluster. nih.govresearchgate.net The identification of the tle cluster was facilitated by its similarity to the lyngbyatoxin biosynthetic gene cluster found in cyanobacteria. nih.gov
The core tle cluster contains genes encoding the key enzymes responsible for the initial steps of the pathway, including a non-ribosomal peptide synthetase (NRPS) (tleA), a cytochrome P450 monooxygenase (tleB), and a prenyltransferase (tleC). nih.govresearchgate.net Interestingly, the gene for the final methyltransferase, tleD, is not located within the primary tleABC cluster but is found elsewhere in the genome. researchgate.netresearchgate.net This genomic organization underscores the modular nature of secondary metabolite biosynthesis. researchgate.net The heterologous expression of the tleABCD genes in a suitable host, such as Streptomyces lividans, has successfully demonstrated their collective role in producing teleocidin B analogs. jst.go.jp
Enzymatic Cascade and Key Biotransformations
The biosynthesis of this compound proceeds through a remarkable enzymatic cascade, involving a series of precise and coordinated reactions.
Non-Ribosomal Peptide Synthetase (NRPS) Mediated Dipeptide Formation
The pathway initiates with the action of a non-ribosomal peptide synthetase (NRPS) encoded by the tleA gene. nih.govresearchgate.net NRPSs are large, modular enzymes that synthesize peptides without the direct involvement of ribosomes. TleA specifically activates and condenses two amino acid precursors, L-valine and L-tryptophan. jst.go.jp The resulting dipeptide is then reduced by a terminal reductase domain within TleA to form the key intermediate, N-methyl-L-valyl-L-tryptophanol (NMVT). jst.go.jp
Oxidative C-N Bond Formation Catalyzed by Cytochrome P450 Monooxygenases (e.g., TleB)
The subsequent and crucial step is the formation of the characteristic nine-membered indolactam ring. This is achieved through an oxidative C-N bond formation catalyzed by the cytochrome P450 monooxygenase, TleB. nih.govresearchgate.net TleB facilitates the intramolecular cyclization of NMVT by forming a bond between the C4 position of the indole (B1671886) ring of tryptophan and the N13 of the valine residue. nih.govjst.go.jp This reaction is a remarkable feat of enzymatic catalysis, creating the core indolactam V scaffold essential for the biological activity of teleocidins. jst.go.jp Structural and mechanistic studies of TleB have provided insights into this complex C-N bond formation, which is believed to proceed through a radical-based mechanism. nih.gov
Regio- and Stereoselective Prenyltransferase (e.g., TleC) and Methyltransferase (e.g., TleD) Activities
Following the formation of the indolactam core, the structure is further elaborated by tailoring enzymes. A prenyltransferase, TleC, catalyzes the regio- and stereoselective attachment of a geranyl pyrophosphate (GPP) moiety to the C7 position of the indole ring. nih.govacs.org This "reverse" prenylation is a key diversification step in the pathway. researchgate.net
The final and decisive step in the formation of teleocidin B isomers is catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase, TleD. nih.govjst.go.jp TleD not only installs a methyl group onto the geranyl side chain but also triggers a cascade of terpene cyclization reactions. nih.govresearchgate.net This methylation event initiates a carbocation-mediated cyclization, leading to the formation of the fused six-membered ring characteristic of teleocidin B. researchgate.net The stereochemical outcome of this cyclization gives rise to different teleocidin B isomers. researchgate.net
In Vitro Reconstitution of Biosynthetic Pathways (e.g., Cell-Free Protein Synthesis Systems)
The understanding of the this compound biosynthetic pathway has been significantly advanced through the in vitro reconstitution of its enzymatic machinery. acs.org Cell-free protein synthesis (CFPS) systems, such as those derived from wheat germ or tobacco BY-2 cells, have been successfully employed to express the functional biosynthetic enzymes (TleA, TleB, TleC, and TleD). acs.org By supplying the necessary precursors (valine, tryptophan, SAM, and GPP) to these cell-free systems, researchers have been able to achieve the complete biosynthesis of teleocidin B from its basic building blocks. acs.org These in vitro platforms offer a powerful tool for studying the individual enzymatic steps, characterizing enzyme function, and even for the potential production of novel, engineered analogs of this compound. researchgate.netacs.org
| Enzyme | Gene | Function |
| TleA | tleA | Non-ribosomal peptide synthetase (NRPS); condenses L-valine and L-tryptophan to form N-methyl-L-valyl-L-tryptophanol (NMVT). nih.govjst.go.jp |
| TleB | tleB | Cytochrome P450 monooxygenase; catalyzes oxidative C-N bond formation to create the indolactam ring. nih.govresearchgate.net |
| TleC | tleC | Prenyltransferase; attaches a geranyl group to the C7 position of the indolactam core. nih.govacs.org |
| TleD | tleD | Methyltransferase; catalyzes C-methylation and triggers terpene cyclization. nih.govjst.go.jp |
Chemoenzymatic and Biosynthetic Engineering Approaches for Analog Production
The elucidation of the biosynthetic pathway and the enzymes responsible for producing teleocidins has paved the way for chemoenzymatic and biosynthetic engineering strategies to generate novel analogs of this compound. nih.govnih.gov These approaches leverage the inherent catalytic capabilities of biosynthetic enzymes while introducing modifications through genetic engineering or by supplying unnatural substrates. This allows for the creation of a diverse library of analogs that would be challenging to produce through traditional chemical synthesis. acs.org
Engineering of Pathway Enzymes
Genetic modification of the core biosynthetic enzymes has proven to be a fruitful strategy for altering the final structure of the teleocidin scaffold. Key enzymes in the pathway, including the nonribosomal peptide synthetase (NRPS), P450 monooxygenase, and prenyltransferase, have been targeted for engineering. nih.govnih.gov
The promiscuity of the P450 monooxygenase TleB, which catalyzes the crucial C-N bond formation to create the indolactam ring, has been exploited for analog production. nih.gov TleB and its homolog HinD have been shown to accept substrate analogs with various functional groups at the N13 and N1 positions. jst.go.jp For instance, when N13-substituted substrate analogs were used, both TleB and HinD produced novel 6/5/6 tricyclic compounds instead of the natural indolactam V scaffold. jst.go.jp A particularly novel approach involved using a thiol-substituted substrate analog with TleB. acs.org This resulted in the unprecedented formation of a C-S bond, yielding thio-indolactam V, a sulfur-containing analog. acs.orgacs.org
Table 1: Analog Generation via Engineered P450 Monooxygenases
| Enzyme | Substrate Analog Modification | Resulting Product Type | Citation(s) |
|---|---|---|---|
| TleB / HinD | N13-substitution (-OH, -OMe, -NH₂) | 6/5/6 tricyclic compounds | jst.go.jp |
| TleB | N13-thiol substitution | Thio-indolactam V (C-S bond formation) | acs.orgacs.org |
| TleB (L85G variant) | Thiol-substituted substrate | Selective C4-S13 bond formation | acs.org |
Stereochemical diversity has also been achieved by engineering the prenyltransferase TleC. nih.gov TleC is responsible for the reverse prenylation of (-)-indolactam V. uni-marburg.de A specific double mutant, TleC W97Y/A173M, was created that produced teleocidin A-2, a stereoisomer of the natural product teleocidin A-1, demonstrating that enzyme engineering can control the stereochemistry of the final product. nih.gov
Precursor-Directed Biosynthesis and Chemoenzymatic Approaches
Feeding unnatural precursors to a biological system, a strategy known as precursor-directed biosynthesis, is another effective method for generating analogs. This approach relies on the ability of pathway enzymes to accept and process substrates other than their natural ones. For example, microbial conversion using Streptoverticillium blastmyceticum has been used to produce various (-)-indolactam-V congeners by supplying seco-compounds (N-Me-L-Val-L-Trp-ol analogs) with different L-amino acids in place of L-valine. nii.ac.jp
The P-450 oxidase LtxB, a homolog of TleB, exhibits relaxed substrate specificity and can accept analogs where the valyl group is replaced by other aliphatic groups, allowing for the enzymatic production of a series of (-)-indolactam V analogs. researchgate.net
Cell-Free Synthetic Biology Platforms
More recently, cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for reconstituting complex biosynthetic pathways in vitro. acs.orgnih.gov The entire teleocidin B pathway, involving the enzymes TleA (NRPS), TleB (P450 oxygenase), TleC (prenyltransferase), and TleD (methyltransferase), has been successfully reconstructed in a one-pot system using a tobacco (BY-2) cell-free lysate. acs.orgscilit.com This system demonstrated the ability to produce teleocidin B-3 from constituent amino acid precursors. acs.org
Cell-free systems offer significant advantages for analog production, as they allow for direct access to the enzymatic machinery without the constraints of a living cell. acs.orgresearchgate.net This facilitates the identification of rate-limiting steps and the testing of alternate precursor molecules to generate novel analogs of teleocidin B. acs.org
Biological Activities and Cellular Mechanisms of Dihydroteleocidin B
Protein Kinase C (PKC) Activation and Agonist Activities
Dihydroteleocidin B is a potent activator of protein kinase C (PKC), a family of serine/threonine kinases crucial in various cellular processes. patsnap.comresearchgate.net Its action as a PKC agonist is central to its biological effects, mimicking the function of the endogenous activator diacylglycerol (DAG). mdpi.com
Specificity Towards Classical (cPKCs) and Novel (nPKCs) PKC Isoforms
The PKC family is categorized into three main groups: classical (cPKCs), novel (nPKCs), and atypical (aPKCs). patsnap.com Classical isoforms (α, βI, βII, γ) require both calcium ions (Ca²⁺) and DAG for activation, while novel isoforms (δ, ε, η, θ) are calcium-independent but still require DAG. mdpi.comresearchgate.net Atypical isoforms (ζ, ι/λ) are independent of both Ca²⁺ and DAG. mdpi.com this compound, like the phorbol (B1677699) esters, primarily targets and activates the classical and novel PKC isoforms due to its structural similarity to DAG, allowing it to bind to the C1 domain of these enzymes. mdpi.compnas.org This selective activation of cPKCs and nPKCs initiates a cascade of downstream signaling events.
Downstream Cellular Signaling Pathways Activated by PKC Modulation
The activation of PKC by this compound triggers several downstream signaling pathways that regulate a multitude of cellular functions, including proliferation, gene expression, and cytoskeletal rearrangement. imrpress.com One of the key pathways affected is the mitogen-activated protein kinase (MAPK) cascade. imrpress.com For instance, activation of specific PKC isoforms like PKC-alpha and PKC-epsilon can lead to the activation of the c-Raf-MEK1-ERK pathway, which in turn targets the ternary complex factor (TCF) and the serum response element (SRE) in the c-fos promoter, a critical immediate-early gene involved in cell proliferation and differentiation. nih.gov
Furthermore, PKC activation can influence other signaling networks. For example, PKC-alpha and PKC-epsilon can also activate the MEKK1-SEK1-JNK pathway, leading to the phosphorylation of c-Jun, another transcription factor involved in cellular responses. nih.gov Additionally, these PKC isoforms can induce the transactivation activity of the serum response factor (SRF) via a rhoA-dependent pathway. nih.gov The convergence of these multiple signaling pathways on key regulatory elements like the SRE highlights the integral role of PKC in translating extracellular signals into changes in gene expression. nih.gov
Modulation of Cellular Differentiation Processes
This compound exhibits significant modulatory effects on the differentiation of various cell types, a consequence of its potent PKC-activating properties.
Effects on Hematopoietic Cell Lineage Differentiation (e.g., HL-60, Friend Erythroleukemia Cells)
This compound also influences the differentiation of hematopoietic cells. In human promyelocytic leukemia (HL-60) cells, it induces cell adhesion, a response often associated with the early stages of differentiation or cellular activation. researchgate.netnih.gov The effective dose for this action is comparable to that of TPA. researchgate.net
Furthermore, this compound inhibits the terminal differentiation of Friend erythroleukemia cells that is typically induced by agents like dimethyl sulfoxide. nih.gov This blockade of differentiation is a characteristic response shared with other potent tumor promoters and highlights the compound's ability to interfere with programmed cellular development. pnas.orgnih.gov
Regulation of Cellular Proliferation and Gene Expression
The activation of PKC by this compound has profound effects on cellular proliferation and the expression of genes that control this process. PKC isoforms are known to modulate multiple cell cycle regulatory molecules, thereby influencing the progression through different phases of the cell cycle. researchgate.net
The stimulation of downstream signaling cascades, such as the MAPK pathways, directly impacts the activity of transcription factors that regulate the expression of immediate-early genes like c-fos. nih.gov The c-fos gene product is a component of the AP-1 transcription factor complex, which plays a critical role in cell proliferation and differentiation. frontiersin.org The ability of this compound to activate PKC and, consequently, these downstream pathways underscores its role as a regulator of gene expression. nih.gov This modulation of gene expression is a key mechanism through which this compound exerts its effects on cell proliferation, leading to either stimulation or inhibition depending on the cellular context. aacrjournals.orgnih.govembopress.org For instance, in 3T3-L1 cells, it promotes proliferation while inhibiting differentiation. aacrjournals.orgnih.gov T-cell activation and proliferation are also tightly linked to the expression of genes like Interleukin-2 (IL-2), which is regulated by signaling pathways involving PKC. bosterbio.com
Stimulation of Deoxyribonucleic Acid (DNA) Synthesis and Cell Proliferation
This compound is a potent mitogen, capable of stimulating quiescent cells to initiate DNA synthesis and undergo cell division. nih.govaacrjournals.org Studies on mouse 3T3-L1 fibroblasts have demonstrated that this compound prompts these cells to enter the cell cycle. nih.govnih.gov This mitogenic effect, however, appears to be dependent on the presence of other growth factors, suggesting a synergistic relationship. aacrjournals.org For instance, while this compound alone can stimulate DNA synthesis, its ability to induce cell division is significantly enhanced in the presence of serum or specific growth factors. aacrjournals.org
In comparative studies with the phorbol ester tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), both compounds were found to stimulate DNA synthesis to a similar extent in 3T3-L1 cells. nih.govaacrjournals.org However, a key distinction was observed in their effects on cell proliferation. nih.govresearchgate.net While the DNA synthesis induced by this compound led to a significant increase in cell numbers, TPA-treated cells did not divide. nih.govaacrjournals.org This suggests that although both compounds can initiate DNA replication, their downstream effects on the completion of the cell cycle differ.
Furthermore, research on C3H 10T 1/2 fibroblasts has shown that this compound can prevent DNA fragmentation, a hallmark of apoptosis, that occurs under conditions of serum deprivation. nih.gov This effect is also observed with Epidermal Growth Factor (EGF), indicating a potential overlap in their pro-survival signaling pathways. nih.gov
Table 1: Effects of this compound on DNA Synthesis and Cell Proliferation in 3T3-L1 Cells
| Treatment | DNA Synthesis Stimulation | Cell Proliferation | Reference |
|---|---|---|---|
| This compound | Stimulated | Enhanced | nih.govaacrjournals.org |
| 12-O-tetradecanoylphorbol-13-acetate (TPA) | Stimulated | No significant division | nih.govaacrjournals.org |
Induction of Specific Enzyme Activities (e.g., Ornithine Decarboxylase)
A well-documented effect of this compound is its ability to induce the activity of ornithine decarboxylase (ODC). nih.gov ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. The induction of ODC is a common characteristic of tumor promoters. nih.gov
When applied to mouse skin, this compound was found to induce ODC activity to a degree comparable to that of TPA. nih.gov This induction is a key event in the tumor promotion process. The effect of this compound on ODC induction can be inhibited by 13-cis-retinoic acid, suggesting a potential avenue for modulating its activity. nih.gov
The induction of ODC is not unique to this compound among related compounds. Teleocidin and lyngbyatoxin A, another potent tumor promoter, also induce ODC activity in a similar manner. nih.govnih.gov This shared biological activity underscores the importance of the indolactam core structure in mediating these effects. jst.go.jp
Table 2: Comparative Induction of Ornithine Decarboxylase (ODC) Activity
| Compound | ODC Induction in Mouse Skin | Reference |
|---|---|---|
| This compound | Potent inducer | nih.gov |
| 12-O-tetradecanoylphorbol-13-acetate (TPA) | Potent inducer | nih.gov |
| Teleocidin | Potent inducer | nih.gov |
| Lyngbyatoxin A | Potent inducer | nih.gov |
Receptor Modulation and Membrane Interaction (e.g., Epidermal Growth Factor Receptor Binding)
This compound significantly modulates the binding of epidermal growth factor (EGF) to its receptor (EGFR) on the cell surface. nih.govaacrjournals.org In 3T3-L1 preadipocytes, this compound causes an almost complete reduction in EGF binding capacity. nih.govaacrjournals.org Notably, its potency in this regard is approximately ten times greater than that of TPA. nih.govresearchgate.net
This modulation of the EGF receptor is a critical aspect of this compound's mitogenic signaling. nih.gov The signal transduction pathway of the EGF receptor system appears to share a common step with that of this compound. nih.govaacrjournals.org This suggests that the full mitogenic response to this compound may require coordination between the protein kinase C system, which it directly activates, and the receptor tyrosine kinase pathways, such as the one initiated by EGF. nih.govaacrjournals.org
Interestingly, the effect of this compound on EGFR is cell-state dependent. While it potently reduces EGF binding in preadipocytes, it has little effect on the EGF receptors of differentiated adipocytes. nih.govaacrjournals.org This indicates that the cellular context and differentiation state can influence the responsiveness to this compound.
Table 3: Effect of this compound on Epidermal Growth Factor (EGF) Receptor Binding in 3T3-L1 Preadipocytes
| Compound | Effect on EGF Binding | Relative Potency | Reference |
|---|---|---|---|
| This compound | Almost complete reduction | ~10x more potent than TPA | nih.govaacrjournals.org |
| 12-O-tetradecanoylphorbol-13-acetate (TPA) | Reduction | Less potent than this compound | nih.govaacrjournals.org |
Structure Activity Relationship Sar Studies of Dihydroteleocidin B and Its Analogs
Elucidation of Essential Structural Motifs for Biological Activity
The core structure of Dihydroteleocidin B is fundamental to its biological activity. Specific elements of this framework and their spatial arrangement are critical for interaction with its biological targets.
Significance of the Indolactam V Skeleton and its Derivatives
The indolactam-V skeleton is the common structural core of the teleocidin family of compounds and is considered essential for their biological activities. jst.go.jp This nine-membered lactam ring fused to an indole (B1671886) is the minimum unit required for tumor-promoting activity and serves as a crucial pharmacophore for PKC activation. tandfonline.comsci-hub.se While Indolactam V itself is a potent activator of PKC, its activity is generally less than that of the full teleocidin structures, which possess an additional monoterpenoid moiety. sci-hub.seresearchgate.net This suggests that while the indolactam core is essential, the appended side chains play a significant role in modulating the potency of these compounds. nih.gov The unique nine-membered lactam ring structure is a defining feature of teleocidins and is central to their potent biological effects. jst.go.jp Synthetic efforts and biosynthetic studies have consistently highlighted the importance of this scaffold. jst.go.jpresearchgate.net
Importance of Absolute Stereochemistry (e.g., S,S configuration for Activity)
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of this compound and its analogs. The specific spatial orientation of substituents on the chiral centers of the molecule dictates its ability to bind to and activate its biological targets.
The absolute configuration of the nine-membered ring in teleocidins has been determined to be of the S,S configuration. researchgate.net This specific stereochemistry is crucial for biological activity. For instance, studies on the isomers of indolactam-V have shown that only the (-)-indolactam-V isomer, which possesses the correct stereochemistry, is biologically active in inhibiting adipose conversion in pre-adipose cells. nih.gov The other three stereoisomers were found to be inactive. nih.gov This highlights that the precise three-dimensional structure, conferred by the S,S configuration, is a strict requirement for the biological function of these compounds. The importance of stereochemistry is a fundamental concept in drug action, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. nih.govnih.govspark904.nl
Impact of Side Chain Modifications on Potency and Selectivity
Modifications to the side chains of the this compound molecule can have a profound impact on its potency and selectivity. The nature, size, and position of these substituents can fine-tune the compound's interaction with its biological targets.
Systematic modifications of the side chains have been a key strategy in SAR studies to develop analogs with altered or improved properties. oncodesign-services.comslideshare.net For instance, the introduction of different alkyl groups at the C-12 position of indolactam-V has been shown to modulate biological activity. nih.gov Analogs with more lipophilic groups at this position, such as (-)-indolactam-t-L, exhibited higher activity in inducing ornithine decarboxylase and inhibiting phorbol (B1677699) ester binding, suggesting that increased lipophilicity in this region can enhance potency. nih.gov The strategic modification of side chains is a common approach in drug discovery to optimize lead compounds by improving their potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com
Table 1: Impact of Side Chain Modifications on Indolactam Analogs
| Compound | Modification | Relative Activity | Reference |
|---|---|---|---|
| (+/-)-Indolactam-V | Isopropyl at C-12 | Baseline | nih.gov |
| (+/-)-Indolactam-L | Isobutyl at C-12 | Similar to Indolactam-V | nih.gov |
| (+/-)-Indolactam-F | Benzyl at C-12 | Similar to Indolactam-V | nih.gov |
| (+/-)-Indolactam-t-L | tert-Leucine at C-12 | Higher than Indolactam-V | nih.gov |
Comparative Analysis with Related Protein Kinase C Activators
This compound belongs to a class of tumor promoters that, despite having different chemical structures, elicit similar biological responses through the activation of PKC. Comparing this compound with other PKC activators like phorbol esters and lyngbyatoxin A provides valuable insights into the common pharmacophoric features required for activity.
Although structurally distinct, this compound and phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) exhibit comparable tumor-promoting activity and activate PKC. researchgate.netnih.gov Both classes of compounds can inhibit the binding of each other to cell-surface receptors, suggesting they interact with the same or a similar binding site on PKC. nih.gov However, there can be differences in their potency and cellular effects. For example, this compound was found to be about 10 times more potent than TPA in reducing epidermal growth factor binding in preadipocytes. nih.gov
Lyngbyatoxin A, another indole alkaloid, is structurally very similar to the teleocidins and also acts as a potent PKC activator. nih.gov It is considered a member of the same class of tumor promoters as this compound. nih.gov Both compounds induce similar biological effects, such as ornithine decarboxylase induction. nih.gov The primary difference between lyngbyatoxin A and teleocidin A is the point of attachment of the monoterpenoid side chain to the indolactam core. Minor structural variations among these related natural products can, however, lead to differences in their binding affinity for PKC isoforms. mdpi.comdntb.gov.uanih.gov
Table 2: Comparative Features of PKC Activators
| Feature | This compound | Phorbol Esters (e.g., TPA) | Lyngbyatoxin A |
|---|---|---|---|
| Chemical Class | Indole Alkaloid | Diterpene Ester | Indole Alkaloid |
| Core Structure | Indolactam | Tigliane | Indolactam |
| Primary Target | Protein Kinase C | Protein Kinase C | Protein Kinase C |
| Biological Activity | Tumor Promotion, PKC Activation | Tumor Promotion, PKC Activation | Tumor Promotion, PKC Activation |
| Structural Relationship | Structurally unrelated to phorbol esters, closely related to lyngbyatoxin A | Structurally unrelated to indole alkaloids | Structurally very similar to teleocidins |
Rational Design and Synthesis of Bioactive Analogs for SAR Probing
The insights gained from SAR studies guide the rational design and synthesis of novel analogs of this compound. This approach allows for the systematic exploration of the chemical space around the core pharmacophore to develop new molecules with desired biological properties. nih.govrsc.orgugent.be
The synthesis of various analogs, including those with modified indolactam skeletons and diverse side chains, has been crucial for probing the SAR of this compound. nih.govnih.govmdpi.com For example, the synthesis of benzolactams, where the indole ring is replaced by a benzene (B151609) ring, has helped to mimic the active conformation of teleocidins and understand the role of the indole nitrogen in binding. nih.govcapes.gov.br These synthetic efforts not only confirm the importance of key structural motifs but also provide tools to investigate the subtle differences in how these ligands interact with different PKC isoforms. The ability to synthesize a range of analogs is fundamental to building comprehensive SAR models, which can then be used to predict the activity of new, unsynthesized compounds. dovepress.com
Chemical Synthesis and Derivatization of Dihydroteleocidin B
Historical Overview of Total Synthesis Efforts
The journey towards the total synthesis of dihydroteleocidin B and its relatives has been a long and challenging one, attracting the attention of numerous research groups worldwide. researchgate.net Early synthetic endeavors laid the groundwork for understanding the key challenges associated with constructing the strained nine-membered lactam ring and controlling the stereochemistry of its multiple chiral centers. Over the years, various synthetic routes have been reported, with step counts for the synthesis of teleocidin B-3 and B-4 ranging from 17 to 28 steps. nih.gov A significant breakthrough was an 11-step total synthesis of teleocidins B-1 through B-4, which showcased a unified and modular approach. nih.govnih.gov This and other syntheses have not only provided access to these natural products but have also enabled the preparation of analogs for structure-activity relationship studies. researchgate.net
Key Synthetic Methodologies and Strategies for the Core Structure
The synthesis of the this compound core, known as indolactam V, and its subsequent elaboration have been achieved through a variety of innovative chemical transformations. nih.govresearchgate.net
Indole (B1671886) Annulation and Macrocyclic Lactam Ring Formation
A common strategy in many syntheses of the teleocidin family involves the initial construction of the C4-N13 bond of the indole ring, followed by the formation of the nine-membered macrocycle. researchgate.net The formation of the indole core itself can be achieved through various methods, including those starting from simple indole derivatives. researchgate.net The macrocyclization to form the lactam ring is a critical and often challenging step. One notable approach involves a base-induced macrolactamization. researchgate.netnih.govresearchgate.net Other strategies have utilized intramolecular cyclization followed by oxidative cleavage of a C-N bond. researchgate.net The formation of indole-containing macrocycles through diindolylmethane ring closure has also been explored as a general strategy. arkat-usa.orgresearchgate.net
Stereoselective Construction of Chiral Centers
Controlling the stereochemistry of the multiple chiral centers in this compound is a formidable challenge in its total synthesis. The construction of the quaternary stereocenter, in particular, has been a focal point of synthetic design. nih.govresearchgate.net One successful approach utilized a chiral triflate derived from D-valine to control the C-11 stereocenter via an SN2 displacement. researchgate.net More advanced methods, such as a catalytic and enantioselective intermolecular Heck-type reaction, have been developed for the synthesis of remote quaternary stereocenters. researchgate.net The stereoselective synthesis of non-adjacent stereocenters, a significant challenge in organic synthesis, has also been addressed through palladium-catalyzed asymmetric alkylations. nih.gov
Advanced Coupling Reactions (e.g., Friedel-Crafts Cyclization, Heck Reaction, Electrochemical Amination)
A diverse array of modern coupling reactions has been instrumental in the synthesis of this compound and its analogs.
Friedel-Crafts Cyclization: Intramolecular Friedel-Crafts cyclization, often catalyzed by a Lewis acid like BF₃·Et₂O, has been employed in the final stages of synthesis to construct the teleocidin B framework. jst.go.jp
Heck Reaction: The Heck reaction has proven to be a versatile tool. Intramolecular Heck reactions have been used to create key ring systems. researchgate.net More recently, a Sigman-Heck transformation was a key step in a convergent and stereocontrolled synthesis of the teleocidins. nih.govnih.govresearchgate.net This reaction, in combination with C-H borylation, allowed for the controlled formation of the quaternary center. nih.gov
Electrochemical Amination: An electrochemically assisted, nickel-catalyzed amination has been utilized to form the crucial C4-N bond of the indole ring with an amidine-based ligand. nih.govresearchgate.netnih.gov This method represents a modern and efficient approach to a key bond construction. nih.gov
Synthesis of Biosynthetic Precursors and Advanced Intermediates
The synthesis of key biosynthetic precursors, such as indolactam V, has been a central goal in many total synthesis campaigns, as it provides a divergent point to access various members of the teleocidin family. nih.govresearchgate.net An 11-step synthesis of indolactam V was achieved through a sequence involving electrochemical amination, copper-mediated aziridine (B145994) opening, and a base-induced macrolactamization. researchgate.netnih.govresearchgate.net The synthesis of other advanced intermediates, such as N-(7-Alkyl-4-indolyl)-N-methyl-L-valine esters, has also been a critical aspect of these synthetic efforts. jst.go.jp The development of synthetic pathways to produce non-natural precursors for biosynthesis is also an area of active research. nih.gov
Divergent and Convergent Synthetic Approaches to the Teleocidin B Family
Both divergent and convergent strategies have been successfully applied to the synthesis of the teleocidin B family.
Divergent Approaches: A divergent strategy is often guided by the desire to access multiple family members from a common, scalable intermediate. nih.gov The synthesis of indolactam V serves as a prime example of a key intermediate in a divergent approach, allowing for the subsequent synthesis of various teleocidin B natural products. nih.gov
Preclinical Research Methodologies in Dihydroteleocidin B Investigation
In Vitro Cellular Assay Systems
In vitro assays are fundamental in the initial screening and mechanistic studies of Dihydroteleocidin B. These systems allow for the controlled investigation of the compound's effects at the cellular and molecular levels.
Cultured Cell Lines for Proliferation and Differentiation Studies
Cultured cell lines are invaluable tools for assessing the impact of this compound on cellular processes like proliferation and differentiation. sigmaaldrich.com Continuous immortalized cell lines, often derived from tumors, provide a consistent and readily available system for these studies. sigmaaldrich.com The response of different cell lines to this compound can vary, highlighting the compound's cell-type-specific effects.
One notable example is the use of human promyelocytic leukemia (HL-60) cells. This compound, along with related compounds like teleocidin and lyngbyatoxin A, has been shown to induce the adhesion of HL-60 cells to culture flasks. nih.gov This effect is considered an indicator of cellular differentiation. In contrast, these compounds inhibit the dimethyl sulfoxide-induced differentiation of Friend erythroleukemia cells. nih.gov
The BALB/c 3T3 cell line is another important model, particularly in the context of cell transformation studies. researchgate.net Research has demonstrated that this compound can significantly enhance chemically induced malignant cell transformation in this cell line. researchgate.netdntb.gov.ua The BALB/c 3T3 cell transformation assay is a well-established in vitro method for evaluating the carcinogenic potential of chemical compounds. researchgate.net
Furthermore, studies using 3T3-L1 cells have revealed the distinct inhibitory effects of this compound on adipocyte differentiation. biologists.com The uncoupling of cellular proliferation and differentiation is a key aspect of carcinogenesis, making these cell line models essential for understanding the tumor-promoting activities of compounds like this compound. biologists.com
Table 1: Effects of this compound on Various Cultured Cell Lines
| Cell Line | Effect of this compound | Research Focus |
| Human Promyelocytic Leukemia (HL-60) | Induces cell adhesion nih.gov | Differentiation |
| Friend Erythroleukemia Cells | Inhibits induced differentiation nih.gov | Differentiation |
| BALB/c 3T3 | Enhances malignant cell transformation researchgate.netdntb.gov.ua | Proliferation, Transformation |
| 3T3-L1 | Inhibits adipocyte differentiation biologists.com | Differentiation |
Biochemical Assays for Enzyme Activity and Receptor Binding
Biochemical assays are crucial for dissecting the molecular interactions of this compound. These assays can measure the compound's influence on enzyme activity and its ability to bind to specific cellular receptors. corning.comwuxibiology.com
A key finding is that this compound and teleocidin B act as potent activators of protein kinase C (PKC). researchgate.netresearchgate.net This has been a significant area of interest for chemists and biologists. researchgate.net The mechanism of action is believed to be similar to that of phorbol (B1677699) esters, as teleocidins can inhibit the binding of these esters to their cellular receptors. researchgate.net This suggests that both classes of compounds may interact with the same or a similar receptor system. researchgate.net
The induction of ornithine decarboxylase (ODC) activity is another important biochemical marker associated with tumor promotion. nih.gov this compound, teleocidin, and lyngbyatoxin A have all been shown to induce ODC activity when applied to mouse skin. nih.govpnas.org This effect is comparable to that of the well-known tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov The enzymatic activity of ODC is a critical endpoint in these biochemical assays. pnas.org
Receptor binding assays have further elucidated the interaction of this compound with cellular targets. nih.gov These assays are designed to detect and quantify the binding of a ligand to its receptor. corning.com The development of in vitro neutralizing antibody (NAb) assays, for instance, can be based on the neutralization of receptor binding. nih.gov
Table 2: Biochemical Effects of this compound
| Assay Type | Target | Observed Effect |
| Enzyme Activity Assay | Protein Kinase C (PKC) | Potent activation researchgate.netresearchgate.net |
| Enzyme Activity Assay | Ornithine Decarboxylase (ODC) | Induction of activity nih.govpnas.org |
| Receptor Binding Assay | Phorbol Ester Receptors | Inhibition of phorbol ester binding researchgate.net |
Advanced 3D Cell Culture Models (e.g., Spheroids) for Mimicking In Vivo Environments
While traditional 2D cell cultures provide valuable initial data, they often fail to replicate the complex three-dimensional architecture of in vivo tissues. react4life.com Advanced 3D cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment for studying cellular behavior and drug responses. react4life.comthermofisher.comnih.gov These models are increasingly being used in cancer research to better mimic the tumor microenvironment. nih.govsciencepublishinggroup.com
The use of 3D models allows for the investigation of cell-to-cell interactions, tumor biology, and predictions of drug response in a more accurate manner than 2D cultures. nih.gov Hydrogels and other scaffolds can be used to create a supportive environment for cells to grow in three dimensions. react4life.com Although specific studies detailing the use of this compound in advanced 3D cell culture models are not extensively documented in the provided search results, the principles of these models are highly relevant for future investigations into this compound. The transition from 2D to 3D cell models is a significant step towards bridging the gap between in vitro experiments and animal models. nih.gov
In Vivo Non-Human Animal Models for Biological Activity Assessment
In vivo studies using non-human animal models are essential for evaluating the systemic effects and biological activity of this compound in a whole organism. nih.gov These models provide crucial data that cannot be obtained from in vitro assays alone. nih.gov
Rodent Models (e.g., Mouse Skin Models) for Evaluating Biological Responses
Rodent models, particularly mouse skin models, have been instrumental in characterizing the biological activities of this compound. nih.govnih.govnih.gov The two-stage carcinogenesis model on mouse skin is a classic in vivo assay for identifying tumor promoters. nih.govnih.gov
In this model, the skin is initiated with a single application of a carcinogen, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), followed by repeated applications of the test compound. nih.govnih.gov Studies have shown that this compound exhibits potent tumor-promoting activity in this model, comparable to that of TPA. nih.govnih.gov The tumor-promoting activity is assessed by measuring the incidence and yield of tumors over a specific period. nih.gov
Different strains of mice, such as ICR and C57BL/6, are used in these studies, each with specific genetic backgrounds and susceptibilities. mdpi.com The choice of mouse strain can influence the experimental outcome. mdpi.com
Evaluation of Phenotypic Changes and Biological Endpoints in Animal Systems
The evaluation of phenotypic changes and specific biological endpoints is a critical component of in vivo studies. scienceopen.comdifficultbirds.comfao.orgunipi.it In the context of this compound research in mouse skin models, several key endpoints are measured.
Histological examination of skin tissue is performed to identify changes such as hyperplasia (thickening of the skin), papillomas (benign tumors), and squamous cell carcinomas (malignant tumors). pnas.orgnih.gov These examinations provide a detailed picture of the pathological changes induced by the compound.
Another important biological endpoint is the induction of ornithine decarboxylase (ODC) activity in the skin. nih.gov As mentioned in the biochemical assays section, increased ODC activity is a hallmark of tumor promotion. Studies have shown a correlation between the dose of this compound that induces maximal tumor-promoting activity and the dose that causes the highest induction of ODC. nih.gov
Table 3: In Vivo Effects of this compound in Mouse Skin Models
| Parameter | Observation | Significance |
| Tumor Incidence | High percentage of mice develop tumors nih.gov | Indicates potent tumor-promoting activity |
| Tumor Yield | Multiple tumors per mouse nih.gov | Quantifies the extent of tumor promotion |
| Histopathology | Induction of hyperplasia, papillomas, and squamous cell carcinomas pnas.orgnih.gov | Characterizes the pathological changes in the tissue |
| Ornithine Decarboxylase (ODC) Activity | Significant induction of enzyme activity nih.govnih.gov | Biochemical marker of tumor promotion |
Advanced Analytical and Structural Characterization Techniques
The definitive structural elucidation and purity assessment of this compound relies on a suite of sophisticated analytical techniques. These methods are crucial for confirming the molecule's complex three-dimensional architecture and ensuring the integrity of samples used in preclinical research.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as the gold standard for unequivocally determining the absolute three-dimensional structure of a molecule. This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electrons in the crystal allows for the calculation of the precise position of each atom in the molecule, revealing its absolute configuration.
For complex natural products like this compound, obtaining a suitable single crystal for X-ray diffraction analysis is a critical and often challenging step. The process requires a highly purified sample that can be induced to form a well-ordered crystal lattice. Once a suitable crystal is obtained, the diffraction data provides detailed information on bond lengths, bond angles, and stereochemistry.
The determination of the absolute structure is a key outcome of this analysis. ysu.amnih.gov This is particularly important for chiral molecules, as it distinguishes between enantiomers, which can have vastly different biological activities. The Flack parameter, derived from the diffraction data, is a crucial indicator used to confidently assign the absolute configuration of the chiral centers within the molecule. nih.gov In the broader context of related natural products, X-ray diffraction has been successfully used to determine the absolute configurations of similar complex molecules, providing a reference for the stereochemistry of the entire class of compounds. mdpi.com
Table 1: Key Parameters in a Typical X-ray Crystallography Experiment
| Parameter | Description | Typical Value/Information |
| Crystal System | The crystal's basic geometric structure. | e.g., Orthorhombic, Monoclinic caltech.edu |
| Space Group | The symmetry elements of the crystal. | e.g., P212121 caltech.edu |
| Unit Cell Dimensions | The lengths and angles of the basic repeating unit of the crystal. | e.g., a, b, c dimensions in Ångströms (Å) and angles α, β, γ in degrees (°) caltech.edu |
| Wavelength | The wavelength of the X-rays used. | e.g., 0.71073 Å (Mo Kα) or 1.54178 Å (Cu Kα) mdpi.comcaltech.edu |
| Temperature | The temperature at which the data was collected. | e.g., 100 K caltech.edu |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A lower value indicates a better fit. |
| Flack Parameter | A parameter used to determine the absolute structure of a chiral crystal. | A value close to 0 indicates the correct enantiomer has been modeled. mdpi.com |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Confirmation and Purity Analysis
While X-ray crystallography provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the structure in solution and assessing the purity of this compound samples. preprints.orgwikipedia.orgbyjus.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. byjus.com By analyzing the magnetic properties of atomic nuclei, typically hydrogen (¹H NMR) and carbon (¹³C NMR), researchers can deduce the connectivity of atoms and the stereochemical relationships between them. wikipedia.org Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are particularly powerful for assembling the complete structural framework of complex molecules like this compound. NMR can also provide insights into the conformational dynamics of the molecule in solution, revealing how it might flex and interact with its biological targets. nih.govcopernicus.org
Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. wikipedia.org For this compound, high-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight, which in turn allows for the calculation of its elemental composition. This is a critical step in confirming the molecular formula. MS is also a powerful tool for purity analysis, capable of detecting and identifying trace impurities in a sample. bioconductor.org The technique's ability to separate and detect molecules based on their mass makes it highly effective for identifying any related compounds or degradation products.
Table 2: Application of NMR and MS in this compound Analysis
| Technique | Information Provided | Relevance to this compound |
| ¹H NMR | Number of different types of protons, their chemical environment, and neighboring protons. | Confirms the presence of specific functional groups and their connectivity. |
| ¹³C NMR | Number of different types of carbon atoms and their chemical environment. | Provides a carbon "fingerprint" of the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between different nuclei, revealing the complete bonding network. | Essential for piecing together the complex ring system and side chains. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirms the molecular formula of this compound. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns of the molecule. | Provides structural information and aids in the identification of the compound in complex mixtures. |
Chromatographic Separations (e.g., Liquid Chromatography-Mass Spectrometry) for Compound Analysis
Chromatographic techniques are fundamental for the isolation, purification, and analysis of this compound from complex mixtures, such as extracts from its natural source or from synthetic reaction mixtures. Liquid Chromatography (LC) is a powerful separation technique that is often coupled with Mass Spectrometry (LC-MS) for highly sensitive and specific analysis. wikipedia.orgthermofisher.comnih.gov
In an LC-MS system, the sample is first passed through a liquid chromatography column, which separates the components based on their chemical properties, such as polarity. thermofisher.com The separated components then enter the mass spectrometer, which provides mass information for each component, allowing for their identification and quantification. wikipedia.org This combination is particularly advantageous for analyzing complex biological samples. nih.gov
For this compound, LC-MS serves multiple purposes:
Purification: It is used to isolate the pure compound from other related teleocidins and metabolites.
Purity Assessment: It can detect and quantify even minor impurities in a sample, which is crucial for ensuring the quality of the material used in biological assays.
Quantification: LC-MS can be used to accurately measure the concentration of this compound in various biological matrices.
The choice of chromatographic conditions, such as the type of column and the composition of the mobile phase, is critical for achieving optimal separation. nih.govresearchgate.netsigmaaldrich.com
Table 3: Role of LC-MS in this compound Research
| Application | Description |
| Isolation and Purification | Separation of this compound from crude extracts or synthetic mixtures to obtain a pure sample for further studies. |
| Purity Analysis | Detection and quantification of impurities, ensuring the integrity of the compound used in preclinical testing. nih.gov |
| Metabolite Identification | Analysis of biological samples to identify metabolites of this compound. |
| Pharmacokinetic Studies | Measurement of the concentration of this compound and its metabolites in biological fluids over time. |
Omics-Based Approaches for Mechanistic Insights (e.g., Gene and Protein Expression Profiling)
To understand the biological mechanisms through which this compound exerts its effects, researchers employ "omics" technologies. These approaches allow for the large-scale study of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.gov Gene and protein expression profiling are particularly valuable for identifying the cellular pathways and molecular targets modulated by this compound.
Gene Expression Profiling , often conducted using techniques like DNA microarrays or RNA-sequencing (RNA-Seq), measures the activity of thousands of genes at once. wikipedia.orgfrontiersin.org By treating cells or tissues with this compound and comparing the gene expression profile to untreated controls, researchers can identify which genes are turned "on" or "off" in response to the compound. wikipedia.org This provides a global picture of the cellular response and can point to specific signaling pathways that are affected. nih.govnih.govcancer-pku.cn
Protein Expression Profiling , or proteomics, analyzes the abundance, modifications, and interactions of proteins within a cell or tissue. proteinatlas.org Techniques such as two-dimensional gel electrophoresis (2D-GE) coupled with mass spectrometry, or more advanced methods like shotgun proteomics using LC-MS/MS, are used to identify and quantify changes in the proteome upon treatment with this compound. nih.gov This is crucial because proteins are the primary effectors of cellular function, and changes in their expression levels can directly correlate with the compound's biological activity.
By integrating data from both gene and protein expression profiling, scientists can build a comprehensive model of how this compound impacts cellular function. mdpi.com For example, if a particular gene is found to be upregulated in the presence of the compound, proteomics can then be used to confirm if the corresponding protein is also more abundant and to investigate its potential post-translational modifications. This multi-omics approach provides powerful insights into the mechanism of action of this compound at a molecular level.
Table 4: Omics Approaches in this compound Research
| Omics Technology | Analyte | Key Information Gained | Example Application for this compound |
| Gene Expression Profiling (Transcriptomics) | mRNA | Identification of genes that are up- or down-regulated in response to treatment. | Identifying target genes and pathways involved in the cellular response to this compound. |
| Protein Expression Profiling (Proteomics) | Proteins | Identification and quantification of changes in protein abundance, modifications, and interactions. | Confirming that changes in gene expression translate to changes in protein levels and identifying protein targets of this compound. |
Future Perspectives and Research Directions for Dihydroteleocidin B
Elucidation of Undiscovered Biosynthetic Pathways and Enzymes in Related Analogs
The biosynthesis of the teleocidin family, including Dihydroteleocidin B, is a complex enzymatic process. It originates with the formation of a dipeptide by a non-ribosomal peptide synthetase (NRPS), followed by an oxidative C-N bond formation catalyzed by a cytochrome P450 oxidase to create the characteristic indolactam scaffold. Current time information in Bangalore, IN. Subsequent steps involve reverse-prenylation by a prenyltransferase and a methylation-initiated terpene cyclization by a C-methyltransferase. Current time information in Bangalore, IN. The biosynthetic gene cluster for teleocidin B, known as the tle cluster, has been identified in Streptomyces blastmyceticus and includes genes for the NRPS (TleA), P450 oxygenase (TleB), and prenyltransferase (TleC). d-nb.info The final methylation and cyclization step to form the terpene ring is catalyzed by the methyltransferase TleD. rsc.org
Despite these advances, gaps in our understanding remain. For instance, while the enzyme TleD is known to methylate the geranyl moiety of teleocidin A-1, leading to the formation of teleocidin B-4 (this compound), the specific enzymes responsible for producing other structural variants, such as teleocidin A-2, are yet to be definitively identified. rsc.orgjst.go.jp It is hypothesized that another prenyltransferase with different stereoselectivity exists. rsc.org Furthermore, the precise mechanism of the C-N bond formation by TleB is still a subject of investigation, with both radical-based and epoxide-based mechanisms proposed. ontosight.ai Future research should focus on:
Identifying Novel Enzymes: Genome mining and heterologous expression studies in host organisms like Streptomyces lividans could uncover as-yet-unknown enzymes responsible for the structural diversity within the teleocidin family. focusbiomolecules.com This includes methyltransferases that may act on different positions of the molecular scaffold or prenyltransferases with alternative stereoselectivity. ontosight.ai
Mechanistic Studies: Detailed structural and biochemical analyses of key enzymes like TleB and TleD are crucial. researchgate.net Utilizing substrate analogs as probes can provide deeper insights into their reaction mechanisms, substrate promiscuity, and the molecular basis for their regio- and stereoselectivity. jst.go.jp Such studies could clarify the enigmatic C-N bond formation and the specifics of terpene cyclization. ontosight.ai
Engineered Biosynthesis: A comprehensive understanding of the biosynthetic machinery will enable the engineered biosynthesis of unnatural teleocidin analogs. d-nb.info By manipulating the known biosynthetic genes or introducing novel enzymes, it may be possible to create a library of new compounds with potentially enhanced or more selective biological activities. researchgate.net
Development of Novel, More Efficient Synthetic Routes and Derivatization Strategies
The chemical synthesis of this compound and its analogs is a significant challenge due to their complex, multi-cyclic structure with several stereocenters. ontosight.ainih.gov Early total syntheses were often lengthy, proceeding in 17-28 steps with limited stereocontrol. nih.gov However, recent advancements have led to more efficient and elegant synthetic strategies.
A notable 11-step total synthesis of the teleocidin B family, including this compound-4, has been developed. nih.gov This route employs several modern synthetic methods to maximize efficiency:
Electrochemical Aryl Amination: Used to form the crucial C4-N bond of the indole (B1671886) core. researchgate.net
Copper-Mediated Tryptophol Construction: A key step in building the indolactam scaffold. nih.gov
C–H Borylation and Sigman–Heck Reaction: A tactical combination used for the convergent and stereocontrolled final steps of the synthesis. nih.govresearchgate.net
Future research in this area should aim to build upon these successes. The development of even more concise and scalable routes is essential for producing sufficient quantities of this compound and its derivatives for extensive biological evaluation. nih.gov Key future directions include:
Late-Stage Derivatization: Creating versatile synthetic platforms that allow for the late-stage modification of the this compound scaffold. This would enable the rapid generation of a diverse library of analogs by modifying various positions, such as the indole ring or the terpene moiety. nih.govthieme-connect.de Strategies like C7-selective boronation of the indole core provide a powerful tool for this purpose. acs.org
Solid-Phase Synthesis: Adapting synthetic routes for solid-phase synthesis would facilitate the combinatorial creation of teleocidin libraries. nih.gov This high-throughput approach can produce a wide array of derivatives for screening, accelerating the discovery of compounds with optimized properties. nih.govscielo.br
| Synthetic Strategy Milestone | Key Reactions Employed | Reference |
| Early Total Synthesis | Multi-step functionalization from indole | researchgate.net |
| 11-Step Unified Synthesis | Electrochemical amination, Cu-mediated aziridine (B145994) opening, C–H borylation, Sigman–Heck reaction | nih.govresearchgate.net |
| Solid-Phase Library Synthesis | Regioselective organometallic transformation, solid-phase modification of N-13, C-12, and C-7 chains | nih.gov |
Exploration of Differential PKC Isoform Activation and Selective Downstream Signaling
This compound and its parent compounds are potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating numerous cellular processes. d-nb.inforsc.org The PKC family is divided into several isoforms, including conventional (cPKC), novel (nPKC), and atypical (aPKC) isozymes. ideayabio.com Teleocidins, by mimicking the endogenous activator diacylglycerol (DAG), bind to the C1 domains of cPKC and nPKC isoforms, leading to their activation. ontosight.aiideayabio.com
While the general PKC-activating property of teleocidins is well-established, the specific patterns of isoform activation by this compound and the resulting downstream signaling events are not fully characterized. Research indicates that different PKC isoforms can have distinct, and sometimes opposing, biological roles. d-nb.info For example, bryostatin-1 (B1241195) is thought to act as a tumor repressor through its specific interaction with PKCδ. rsc.org This highlights the importance of developing isoform-selective PKC modulators.
Future research should focus on:
Isoform Selectivity Profiling: Systematically evaluating the binding affinity and activation potential of this compound and its synthetic derivatives across the full panel of PKC isoforms (α, β, γ, δ, ε, η, θ). nih.govstemcell.com Synthetic peptide libraries of PKC C1 domains can be a valuable high-throughput tool for these screening efforts. nih.gov
Mapping Downstream Pathways: Investigating the specific signaling cascades activated by this compound downstream of PKC. Recent studies have shown that Teleocidin B-4 can upregulate Hypoxia-Inducible Factor 1 (HIF-1) activity through a PKCα/mTORC signaling pathway. nih.gov Other studies link indolactam activation of PKCδ to NF-κB signaling. mdpi.com A deeper understanding of these pathways is critical to predicting the cellular consequences of this compound exposure.
Structure-Selectivity Relationships: Correlating the structural features of this compound and its analogs with their PKC isoform selectivity. For example, modifications at the N1 position of the indole ring or the creation of conformationally restricted analogs have been shown to influence selectivity for novel PKC isozymes. nih.govnih.gov This knowledge can guide the rational design of new derivatives with tailored isoform activation profiles.
| PKC Isoform | Class | Binding of (-)-Indolactam V (Ki, nM) |
| PKCα | Conventional | 11 |
| PKCβ | Conventional | 6 |
| PKCγ | Conventional | 19 |
| PKCδ | Novel | 8 |
| PKCε | Novel | 22 |
| PKCη | Novel | 16 |
This table shows the binding affinities for (-)-Indolactam V, the core structure of teleocidins, as a proxy for this compound's interaction with PKC isoforms. stemcell.com
Application as Chemical Probes for Illuminating Complex Cellular Pathways
Chemical probes are small molecules used to study and manipulate biological systems. Due to its potent and relatively specific mechanism of action as a PKC activator, this compound and its parent compound, (-)-indolactam V, are valuable tools for dissecting cellular signaling pathways. jneurosci.orgcaymanchem.com They serve as functional mimics of the second messenger DAG, but unlike DAG, they are not rapidly metabolized, allowing for sustained activation of PKC and clearer observation of downstream effects. rsc.orgfocusbiomolecules.com
The utility of these compounds as chemical probes has been demonstrated in various contexts. For example, (-)-indolactam V has been used to investigate the role of PKC in the visual cascade, B cell activation, and the regulation of RGS2 protein levels. jneurosci.orgnih.govnih.gov
Future applications of this compound as a chemical probe could include:
Dissecting PKC-Dependent Processes: Using this compound to systematically probe cellular processes where PKC involvement is suspected but not fully understood. This could range from neurotransmission and synaptic plasticity to immune responses and cell cycle control. synaptogen.com
Target Validation: Employing this compound in conjunction with isoform-selective inhibitors or genetic knockout models to validate specific PKC isoforms as therapeutic targets for various diseases. mdpi.com
Development of Advanced Probes: Synthesizing derivatized versions of this compound that incorporate fluorescent tags, photo-affinity labels, or biotin (B1667282) groups. Such advanced probes would enable visualization of PKC localization within the cell, identification of binding partners, and pull-down experiments to further map the PKC interactome.
Potential for Lead Compound Development in Pre-clinical Discovery Efforts (e.g., non-clinical applications)
The potent biological activity of this compound and its analogs makes them attractive starting points for lead compound development in preclinical research. thieme-connect.deontosight.ai While the tumor-promoting activity of some parent teleocidins has historically limited their therapeutic utility, recent findings suggest that isoform-specific PKC activation can have beneficial, rather than detrimental, effects. d-nb.infomdpi.com This has renewed interest in developing indolactam-based compounds for various non-clinical and potential therapeutic applications. thieme-connect.deresearchgate.net
Potential areas for preclinical development include:
Ischemic Diseases: As Teleocidin B-4 has been shown to activate HIF-1 signaling, which promotes cell survival and angiogenesis, it or its derivatives could be investigated as potential agents for treating ischemic conditions like stroke or myocardial infarction. nih.gov
Neurodegenerative Disorders: PKC activators have been explored as potential therapeutics for conditions like Alzheimer's disease, with proposed mechanisms including the reduction of neurotoxic amyloid production. rsc.orgsynaptogen.com The development of this compound analogs with favorable brain penetration and safety profiles could be a promising research avenue.
Cancer Research: Paradoxically, while originally identified as tumor promoters, specific PKC activators are now being investigated for their anti-cancer properties. researchgate.net Activation of certain PKC isoforms can inhibit cancer cell proliferation or induce apoptosis. researchgate.net Furthermore, indolactam analogs have been developed that act as potent inhibitors of the Gli transcription factors, which are key drivers in cancers like basal cell carcinoma. nih.gov
Immunomodulation: Given the critical role of PKC in immune cell activation, this compound derivatives could be explored for their potential to modulate immune responses in various contexts. nih.gov
The successful development of this compound-based leads will depend on synthesizing analogs that uncouple the desired biological effect from the unwanted tumor-promoting activity, likely by achieving high selectivity for a specific PKC isoform. d-nb.infonih.gov
Q & A
Q. What are the validated analytical methods for characterizing the purity and structural identity of Dihydroteleocidin B in laboratory settings?
- Methodological Answer : this compound should be characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection for purity assessment, and X-ray crystallography for absolute configuration confirmation. For novel derivatives, elemental analysis and IR spectroscopy can supplement identity verification. Ensure consistency with literature data for known compounds (e.g., Fujiki et al., 1981) and provide full spectral datasets in supplementary materials .
Q. How should researchers design experiments to isolate this compound from cyanobacterial extracts while minimizing degradation?
- Methodological Answer : Use cold extraction solvents (e.g., methanol or dichloromethane at 4°C) to preserve labile functional groups. Employ flash chromatography with silica gel or reverse-phase HPLC for purification under inert atmospheres (N₂/Ar). Monitor stability via TLC or LC-MS at each step. Include negative controls (e.g., solvent-only extracts) to rule out artifacts. Document yield and purity metrics in triplicate to ensure reproducibility .
Q. What criteria should guide the selection of in vitro models for studying this compound’s tumor-promoting activity?
- Methodological Answer : Prioritize cell lines with well-characterized protein kinase C (PKC) signaling pathways, such as HeLa or NIH/3T3 cells. Include dose-response assays (e.g., 0.1–100 nM) to establish EC₅₀ values. Validate results using PKC inhibitors (e.g., GF109203X) and compare to positive controls (e.g., phorbol esters). Ensure adherence to ethical guidelines for cell line authentication and contamination checks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC₅₀ values for this compound’s cytotoxic effects across studies?
- Methodological Answer : Conduct a systematic review of experimental variables:
- Compare assay conditions (e.g., serum concentration, incubation time).
- Replicate key studies using standardized protocols (e.g., MTT vs. ATP-based viability assays).
- Validate batch-to-batch compound consistency via HPLC-MS.
- Perform meta-analyses to identify confounding factors (e.g., cell line genetic drift). Publish raw datasets and statistical code to enable transparency .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : Use a modular synthesis approach to generate analogs with targeted modifications (e.g., indole ring substitutions). Combine in silico docking (e.g., AutoDock Vina) with PKC isoform selectivity assays. Apply multivariate statistical analysis (e.g., principal component analysis) to correlate structural features with bioactivity. Cross-reference results with crystallographic data from PKC-ligand complexes .
Q. How should researchers address gaps in understanding the environmental triggers of this compound production in cyanobacteria?
- Methodological Answer : Design controlled bioreactor experiments varying parameters like light intensity, nitrogen availability, and temperature. Use RNA-seq to profile biosynthetic gene clusters (e.g., tle genes) under stress conditions. Compare field samples (e.g., algal blooms) with lab cultures via metabolomic fingerprinting (LC-HRMS). Collaborate with ecologists to model toxin production in natural habitats .
Methodological and Ethical Considerations
What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s molecular mechanisms?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population: target cells; Intervention: compound exposure; Comparison: controls; Outcome: pathway modulation). Example: “Does this compound (I) enhance PKCδ translocation (O) in primary hepatocytes (P) compared to lyngbyatoxin A (C)?” .
Q. How can researchers ensure ethical rigor when using animal models to study this compound’s carcinogenicity?
- Methodological Answer : Follow ARRIVE guidelines for experimental design: justify sample sizes via power analysis, use non-invasive biomarkers (e.g., serum PKC isoforms), and include humane endpoints. Obtain approval from institutional animal care committees (IACUC) and disclose all protocols in supplementary materials. Compare results to in vitro data to minimize redundant testing .
Data Management and Reproducibility
Q. What practices enhance the reproducibility of this compound-related bioactivity studies?
- Methodological Answer :
- Deposit compound samples in public repositories (e.g., ChEMBL) with batch-specific QC reports.
- Share detailed protocols via platforms like Protocols.io .
- Use open-source software (e.g., ImageJ) for image analysis and include raw microscopy files.
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. How should conflicting data on this compound’s environmental persistence be analyzed?
- Methodological Answer :
Perform stability studies under simulated environmental conditions (UV exposure, pH gradients). Use LC-MS/MS to quantify degradation products. Apply kinetic modeling (e.g., first-order decay equations) and compare half-lives across studies. Publish negative results to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
